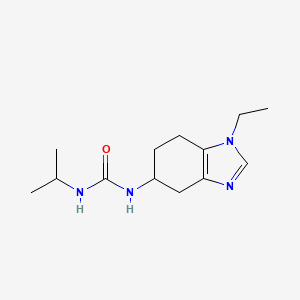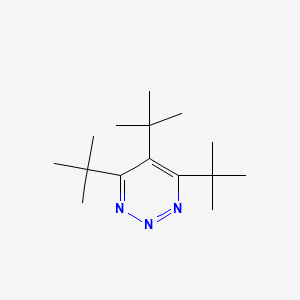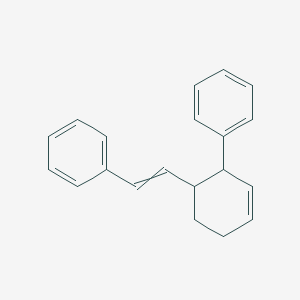
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl is an organic compound that belongs to the class of stilbenes Stilbenes are characterized by a 1,2-diphenylethylene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl can be achieved through the Wittig reaction. This reaction involves the use of a carbonyl compound (either an aldehyde or ketone) and a phosphorus ylide. The phosphorus ylide is generated by deprotonation of a phosphonium salt with a strong base such as butyllithium or sodium hydride .
Industrial Production Methods
In an industrial setting, the Wittig reaction is often employed due to its high regioselectivity and ability to form alkenes without rearrangements. The reaction typically involves the use of triphenylphosphine and an alkyl halide to form the phosphonium salt, which is then deprotonated to generate the ylide. The ylide reacts with the carbonyl compound to form the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxicity and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Used in the production of polymers, resins, and other industrial materials .
Wirkmechanismus
The mechanism of action of 2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, thereby affecting cellular processes. The compound may also interact with receptors and other proteins, leading to changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Phenylethyl)chromone: A derivative of chromone with similar structural features.
5-(2-Phenylethenyl)indoline: An indoline derivative with a phenylethenyl group.
2,6-Dibromo-4-[(E)-2-phenylethenyl]phenol: A brominated phenol derivative with a phenylethenyl group .
Uniqueness
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl is unique due to its tetrahydro structure, which imparts specific chemical and physical properties.
Eigenschaften
CAS-Nummer |
106731-39-9 |
|---|---|
Molekularformel |
C20H20 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
2-(2-phenylcyclohex-3-en-1-yl)ethenylbenzene |
InChI |
InChI=1S/C20H20/c1-3-9-17(10-4-1)15-16-19-13-7-8-14-20(19)18-11-5-2-6-12-18/h1-6,8-12,14-16,19-20H,7,13H2 |
InChI-Schlüssel |
REZKYNAPULRRLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C=C1)C2=CC=CC=C2)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


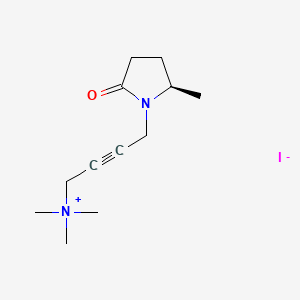
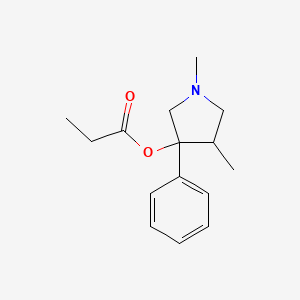
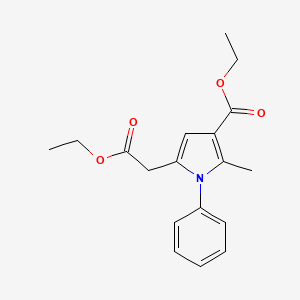
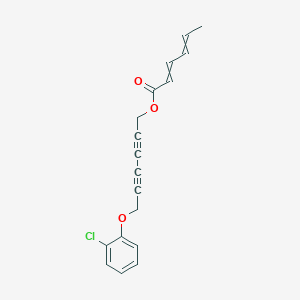
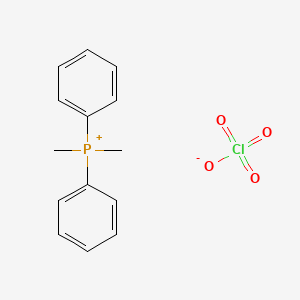
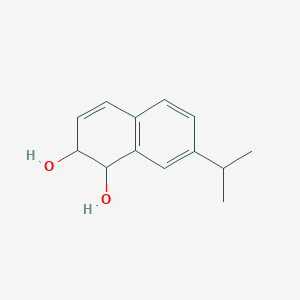
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)

![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
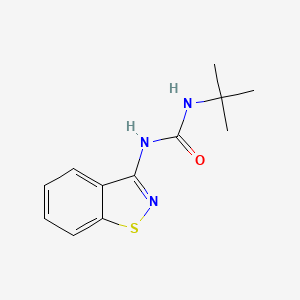
![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
